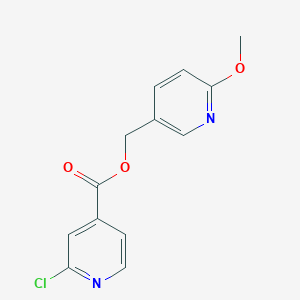![molecular formula C16H13N3O6S B2843120 (E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 953145-34-1](/img/structure/B2843120.png)
(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate is a useful research compound. Its molecular formula is C16H13N3O6S and its molecular weight is 375.36. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Isoxazole Synthesis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In drug discovery, it is essential to develop eco-friendly synthetic strategies. Metal-catalyzed reactions, such as Cu(I) or Ru(II)-mediated (3 + 2) cycloaddition reactions, are commonly used for isoxazole synthesis. However, these methods have drawbacks like high costs, toxicity, and waste generation. Metal-free synthetic routes offer an alternative approach, avoiding these limitations .
Anticancer Properties
Functionalized isoxazole scaffolds exhibit diverse biological activities, including anticancer effects. Researchers explore derivatives of isoxazole for their potential as novel anticancer agents. These compounds may interfere with cancer cell growth, proliferation, and metastasis .
HDAC Inhibition
Some isoxazole derivatives act as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer progression. Isoxazole-based HDAC inhibitors are investigated for their therapeutic potential in cancer treatment .
Antioxidant Activity
Certain isoxazole compounds possess antioxidant properties. Antioxidants help protect cells from oxidative stress and prevent damage caused by free radicals. Isoxazoles with antioxidant activity are relevant in the context of various diseases and aging-related processes .
Antibacterial and Antimicrobial Effects
Researchers explore isoxazole derivatives as potential antibacterial and antimicrobial agents. These compounds may inhibit bacterial growth or disrupt microbial membranes. Investigating their efficacy against specific pathogens is an active area of research .
Drug Design and Medicinal Chemistry
The core structure of isoxazole appears in several drugs, such as sulfamethoxazole (an antibiotic) and muscimol (a GABAA receptor agonist). Medicinal chemists continue to explore isoxazole-based scaffolds for drug design, aiming to enhance drug-like properties and target specificity .
properties
IUPAC Name |
methyl 2-[6-(3-methyl-1,2-oxazole-5-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-8-3-12(25-18-8)15(21)17-16-19(6-14(20)22-2)9-4-10-11(24-7-23-10)5-13(9)26-16/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVCCCJDXDNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)
![N-[3-[2-(Hydroxymethyl)-6-azaspiro[2.5]octan-6-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2843042.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)
![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)
![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)
![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2843055.png)
![N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2843057.png)

![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)